molecular formula C15H16ClNO2 B4089939 4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol

4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol

Cat. No.: B4089939
M. Wt: 277.74 g/mol
InChI Key: YGNPXVTUXMRGJZ-UHFFFAOYSA-N
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Description

4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol is an organic compound that features a chloro-substituted phenol group and a methoxyphenylaminoethyl side chain

Properties

IUPAC Name

4-chloro-2-[1-(2-methoxyanilino)ethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10(12-9-11(16)7-8-14(12)18)17-13-5-3-4-6-15(13)19-2/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPXVTUXMRGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 4-chlorophenol with 2-methoxyphenylamine in the presence of a suitable catalyst and solvent. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amino group of 2-methoxyphenylamine attacks the chloro-substituted carbon of 4-chlorophenol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: Similar structure but with a methyl group instead of the methoxyphenylaminoethyl side chain.

    4-chloro-2-methoxyphenol: Similar structure but with a methoxy group instead of the methoxyphenylaminoethyl side chain.

Uniqueness

4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol is unique due to the presence of both the chloro-substituted phenol group and the methoxyphenylaminoethyl side chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol
Reactant of Route 2
4-chloro-2-{1-[(2-methoxyphenyl)amino]ethyl}phenol

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